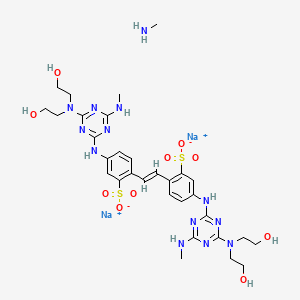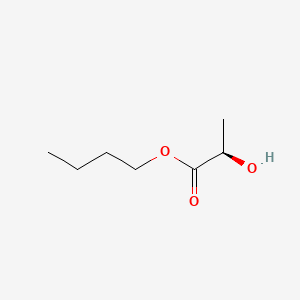
Propanoic acid, 2-hydroxy-, butyl ester, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, butyl ester, (2R)- typically involves the esterification of 2-hydroxypropanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3CH(OH)COOH+C4H9OH→CH3CH(OH)COOC4H9+H2O
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to obtain high-purity products. The use of catalysts and optimized reaction conditions ensures high yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-hydroxypropanoic acid and butanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the butyl group with another alcohol, forming a different ester.
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-hydroxypropanoic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- has a wide range of applications in scientific research and industry:
Pharmaceuticals: Used as a solvent and intermediate in drug synthesis, enhancing the bioavailability of active pharmaceutical ingredients.
Cosmetics: Valued for its emollient and moisturizing properties, used in lotions and creams.
Food and Flavor Industry: Employed as a flavoring agent, imparting a mild, fruity aroma and taste.
Biodegradable Polymers: A key monomer in the production of polylactic acid, used in packaging and medical devices.
Agricultural Chemicals: Serves as a solvent and carrier for pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-hydroxypropanoic acid, which can participate in metabolic pathways. The ester structure also allows it to act as a prodrug, enhancing the solubility and stability of drugs, facilitating better absorption and therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-hydroxy-, ethyl ester:
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester:
Uniqueness
Propanoic acid, 2-hydroxy-, butyl ester, (2R)- stands out due to its specific stereochemistry (2R configuration), which can influence its reactivity and interaction with biological systems. Its unique combination of properties makes it suitable for a wide range of applications, from pharmaceuticals to biodegradable polymers .
Propiedades
Número CAS |
34451-18-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
butyl (2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
MRABAEUHTLLEML-ZCFIWIBFSA-N |
SMILES isomérico |
CCCCOC(=O)[C@@H](C)O |
SMILES canónico |
CCCCOC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


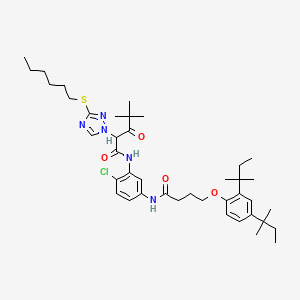
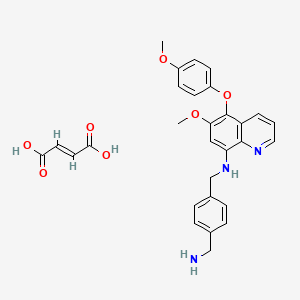
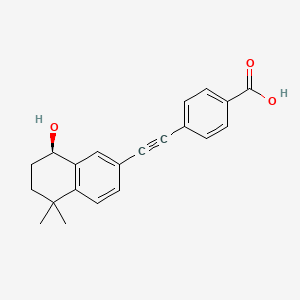
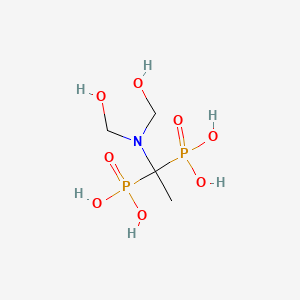
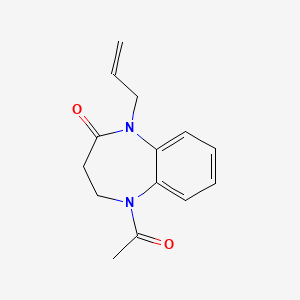
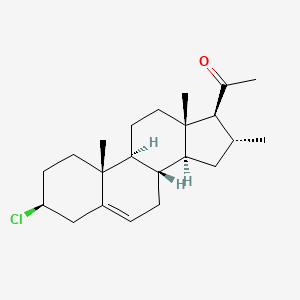
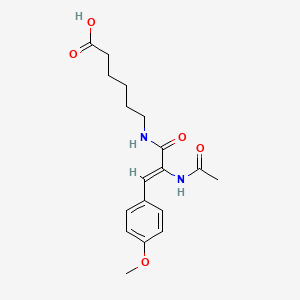
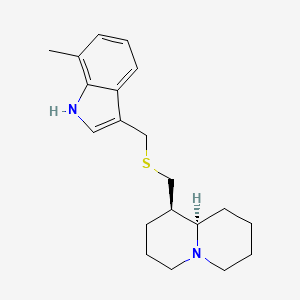

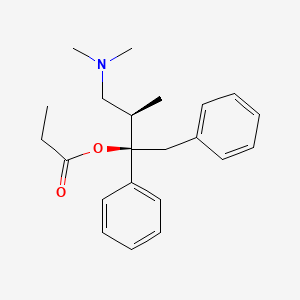
![N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide;hydrochloride](/img/structure/B12739356.png)


